molecular formula C10H14N2O2 B1528950 Tert-butyl 5-aminopyridine-3-carboxylate CAS No. 1001755-36-7

Tert-butyl 5-aminopyridine-3-carboxylate

Cat. No. B1528950
CAS RN: 1001755-36-7
M. Wt: 194.23 g/mol
InChI Key: SOJYTAJOHCRZAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-aminopyridine-3-carboxylate is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2O2/c1-10(2,3)14-9(13)7-4-8(11)6-12-5-7/h4-6H,11H2,1-3H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 107-108 degrees Celsius . It is stored at room temperature .

Scientific Research Applications

Photoluminescence Properties

Research on the synthesis and photoluminescence properties of rhenium(I) complexes based on 2,2':6',2''-terpyridine derivatives highlights the significance of incorporating tert-butyl groups into ligands to modify electronic properties and luminescence. The introduction of electron-donating moieties, such as the tert-butyl group, can decrease the triplet levels of ligands, leading to alterations in the energy gap between d and π* orbitals, potentially affecting the luminescence spectra (Wang et al., 2013).

Organic Synthesis

In organic synthesis, "Tert-butyl 5-aminopyridine-3-carboxylate" could be involved in palladium-catalyzed reactions. For instance, a related study demonstrates the use of tert-butylamine in a palladium-catalyzed three-component reaction involving propargyl carbonates, isocyanides, and alcohols, yielding polysubstituted aminopyrroles. The process highlights the role of tert-butylamine in trapping the nitrilium intermediate, which could infer the reactivity of tert-butyl substituted compounds in complex organic transformations (Qiu, Wang, & Zhu, 2017).

Chiral Auxiliary Applications

Tert-butyl-based compounds serve as chiral auxiliaries in asymmetric synthesis. A study on tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate showcases its use in dipeptide synthesis, indicating that tert-butyl substituted compounds could be crucial in enantiomerically pure compound synthesis. Such chiral auxiliaries are instrumental in achieving high selectivities in the synthesis of complex organic molecules (Studer, Hintermann, & Seebach, 1995).

Analytical Chemistry

In analytical chemistry, tert-butyl groups are often used in the derivatization of compounds for enhanced detection and quantification. A study on the simultaneous determination of catecholamine metabolites by gas chromatography of their tert-butyldimethylsilyl derivatives demonstrates the utility of tert-butyl groups in improving the analytical characteristics of biologically relevant molecules (Muskiet, Stratingh, Stob, & Wolthers, 1981).

properties

IUPAC Name

tert-butyl 5-aminopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)7-4-8(11)6-12-5-7/h4-6H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJYTAJOHCRZAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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